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Introduction

Friend Leukemia Virus Integration 1 (FLI1) is a member of the E26 transformation-specific
(ETS) family of transcription factors.[1][2][3] The FLI1 protein plays a crucial role in various
cellular processes, including cell growth, proliferation, differentiation, and survival by binding to
specific DNA regions to control gene activity.[4] It is essential for normal development,
particularly in hematopoiesis and vasculogenesis.[2][5] However, aberrant expression or
mutation of the FLI1 gene is implicated in the pathology of several cancers. Most notably, a
chromosomal translocation between chromosomes 11 and 22, t(11;22), creates the
EWSR1/FLI1 fusion gene, which is the primary oncogenic driver in approximately 85% of
Ewing sarcoma cases.[4][6] Dysregulated FLI1 expression is also associated with breast
cancer, leukemia, lymphoma, and nasopharyngeal carcinoma, where it can influence tumor
progression, metastasis, and resistance to therapy.[2][3][7]

The CRISPR-Cas9 system provides a powerful and precise tool for gene editing, enabling the
targeted knockout of genes like FLI1.[8] By creating double-strand breaks that lead to
inactivating insertions or deletions (indels), CRISPR-Cas9 allows researchers to abolish FLI1
protein expression. This loss-of-function approach is invaluable for elucidating the specific roles
of FLI1 in cancer cell biology, identifying downstream targets, and validating FLI1 as a potential
therapeutic target for drug development.

FLI1 Signaling Pathways in Cancer
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FLI1 functions as a transcription factor that regulates a multitude of downstream target genes,
thereby influencing key cancer-associated signaling pathways. Its effects are often context-
dependent, varying by cancer type.

1. Regulation of Cell Cycle and Proliferation: FLI1 has been shown to control the expression of

critical cell cycle regulators. In some cancers, depletion of FLI1 leads to a G1/S cell cycle arrest
by decreasing the expression of Cyclin D1 (CCND1) and E2F Transcription Factor 2 (E2F2).[9]

This disrupts the normal progression of the cell cycle and reduces cellular proliferation.

2. PIBK/AKT Signaling Pathway: In nasopharyngeal carcinoma, FLI1 has been found to
regulate resistance to radiotherapy by activating the PI3K/AKT signaling pathway.[3] It achieves
this by transcriptionally upregulating TIE1, a receptor tyrosine kinase, which in turn promotes
the activation of PI3K and AKT, leading to enhanced DNA damage repair and cell survival.[3]
FLI1 has also been implicated in the PI3K-Akt pathway in breast cancer.[7][10]

3. Regulation of Metastasis: In hepatocellular carcinoma, FLI1 promotes metastasis by
modulating the Matrix Metalloproteinase 2 (MMP2) signaling pathway.[1] MMPs are enzymes
that degrade the extracellular matrix, a key step in tumor invasion and metastasis.

4. Downstream Targets in Ewing Sarcoma: In the context of the EWS/FLI1 fusion protein in
Ewing sarcoma, it acts as an aberrant transcription factor that drives oncogenesis by regulating
a unique set of target genes.[11] Key direct and indirect targets include NROB1, NKX2-2, GLI1,
and EZH2, which are involved in transcriptional regulation, cell differentiation, and stemness.
[12][13]

Below are diagrams illustrating the FLI1 signaling network and a general experimental workflow
for its knockout.
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Caption: FLI1 signaling pathways in different cancer contexts.
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Caption: Experimental workflow for CRISPR-Cas9 knockout of FLI1.
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Quantitative Data on FLI1 Knockout in Cancer Cells

The functional consequences of FLI1 knockout have been quantified in various cancer cell
lines. The table below summarizes key findings.
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BENGHE

Cancer Cell Result of FLI1
. Method Assay Reference
Line Knockout
Significant
NCI-H446 Cell Proliferation decrease in cell
CRISPR-Cas9 ) ) [14]
(SCLC) (MTT) proliferation (P <
0.05)
Significant
NCI-H446 Cell Migration inhibition of cell
CRISPR-Cas9 o [14]
(SCLC) (Transwell) migration (P <
0.01)
Drastic reduction
] in cell
A673 (Ewing ] ) ] )
CRISPR-Cas9 Cell Proliferation proliferation and [6][15]
Sarcoma) ) )
induction of
senescence
Significant
MCC26 (Merkel- decrease in cell
CRISPR-Cas9 Cell Growth [16]
cell) growth over 150
hours (P < 0.01)
Significant
decrease in cell
U-87MG shRNA
) Cell Growth numbers at 48 [16]
(Glioblastoma) Knockdown
and 72 hours (P
<0.01)
Re-expression of
MDA-MB-231 Adenoviral Cell Growth FLI1 inhibits [10]
(Breast) Overexpression (Viability) cellular growth (P
<0.05)
Re-expression of
MDA-MB-231 Adenoviral Migration & FLI1 inhibits 7]
(Breast) Overexpression Invasion migration and
invasion
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Experimental Protocols

This section provides detailed, synthesized protocols for the CRISPR-Cas9 knockout of the
FLI1 gene in a cancer cell line.

Protocol 1: gRNA Design and Plasmid Construction

Objective: To design and clone FLI1-specific guide RNAs into a Cas9 expression vector.
Materials:
» gRNA design software (e.g., Benchling, CHOPCHOP)
e All-in-one lentiCRISPRv2 plasmid (or similar, expressing Cas9 and the gRNA)
e Oligonucleotides for gRNA
e T4 Polynucleotide Kinase (PNK)
o BsmBI restriction enzyme
e T4 DNA Ligase
o Stellar™ Competent Cells (or similar)
e LB agar plates with ampicillin
Procedure:
» gRNA Design:
o Obtain the cDNA or genomic sequence for human FLI1.

o Using a gRNA design tool, identify 2-3 candidate gRNAs targeting early exons of FLI1 to
ensure a frameshift mutation leading to a non-functional protein.[17]

o Select gRNAs with high on-target scores and low predicted off-target effects.[8] A typical
gRNA sequence is 20 nucleotides long, upstream of a Protospacer Adjacent Motif (PAM)
sequence (5'-NGG-3").
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e Oligo Annealing:

o For each gRNA, order two complementary DNA oligos with appropriate overhangs for
cloning (e.g., for BsmBI).

o Phosphorylate and anneal the oligo pairs by incubating with T4 Ligation Buffer and T4
PNK.

Vector Digestion:

o Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme to create compatible
ends for the annealed oligos.

Ligation:

o Ligate the annealed gRNA oligos into the digested lentiCRISPRv2 vector using T4 DNA
Ligase.

Transformation:

o Transform the ligation product into competent E. coli cells.

o Plate the transformed cells on ampicillin-containing LB agar plates and incubate overnight
at 37°C.

Verification:

o Select several colonies and grow them in liquid culture.

o Isolate the plasmid DNA (miniprep) and verify the correct insertion of the gRNA sequence
via Sanger seqguencing.

Protocol 2: Lentivirus Production and Cell Transduction

Objective: To deliver the FLI1-targeting CRISPR-Cas9 system into cancer cells.
Materials:

e HEK?293T cells
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 Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
o Validated FLI1-gRNA lentiCRISPRv2 plasmid

o Transfection reagent (e.g., Lipofectamine 3000)

» Target cancer cell line (e.g., A673, NCI-H446)

e Puromycin

e Polybrene

Procedure:

» Lentivirus Packaging:

[e]

Plate HEK293T cells to be 70-80% confluent on the day of transfection.

o

Co-transfect the HEK293T cells with the FLI1-gRNA plasmid and the packaging plasmids
(psPAX2 and pMD2.G) using a suitable transfection reagent.

o

Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

[¢]

Filter the supernatant through a 0.45 um filter to remove cell debris.
o Transduction of Target Cells:
o Plate the target cancer cells to be 50-60% confluent.

o Add the lentiviral supernatant to the cells in the presence of Polybrene (e.g., 8 ug/mL) to
enhance transduction efficiency.

o Incubate for 24 hours.
e Puromycin Selection:

o After 24-48 hours, replace the medium with fresh medium containing puromycin at a pre-
determined concentration (determined by a kill curve).

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Continue selection for 3-7 days, replacing the medium as needed, until non-transduced
control cells are all dead. The remaining cells are a polyclonal population with FLI1
knockout.[18]

Protocol 3: Monoclonal Isolation and Knockout
Validation

Objective: To isolate single-cell clones and confirm biallelic knockout of FLI1.

Materials:

96-well plates

e Genomic DNA extraction kit

e Primers flanking the gRNA target site
 PCR reagents

e Surveyor nuclease or T7 Endonuclease |
o Western blot reagents

e Anti-FLI1 antibody, anti-B-actin antibody
Procedure:

 Limiting Dilution:

o Perform serial dilutions of the puromycin-selected polyclonal population to achieve a
concentration of 0.5 cells per 100 pL.

o Seed 100 pL into each well of multiple 96-well plates.[3]
o Incubate and monitor for the growth of single colonies.

e Expansion and Screening:
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o Once colonies are visible, expand them into larger wells (24-well, then 6-well plates).

o Split the expanded clones into two sets: one for genomic DNA extraction and one for
protein analysis/cryopreservation.

e Genomic DNA Validation (Surveyor/T7E1 Assay):

[e]

Extract genomic DNA from each clone.
o PCR amplify the region of the FLI1 gene targeted by the gRNA.
o Denature and re-anneal the PCR products to form heteroduplexes.

o Treat the re-annealed products with Surveyor nuclease or T7E1, which cleaves
mismatched DNA.

o Analyze the digested products by gel electrophoresis. The presence of cleaved bands
indicates the presence of indels.

e Sanger Sequencing:

o For clones showing indels, sequence the PCR product to confirm the specific mutation
and verify a frameshift in both alleles.

e Protein Validation (Western Blot):
o Prepare protein lysates from the putative knockout clones and a wild-type control.
o Perform a Western blot using an anti-FLI1 antibody.

o Successful knockout clones should show a complete absence of the FLI1 protein band
compared to the wild-type control. Use [3-actin as a loading control.[14]

Protocol 4: Phenotypic Assays

Objective: To assess the functional consequences of FLI1 knockout.

Procedures:
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o Cell Proliferation Assay (e.g., MTT or Cell Counting):

o Seed equal numbers of validated FLI1-KO and wild-type (WT) cells in multiple wells of a
96-well plate.

o At various time points (e.g., 24, 48, 72, 96 hours), measure cell viability using MTT reagent
or by direct cell counting.

o Plot the growth curves for KO vs. WT cells to determine the effect on proliferation.[14]
o Cell Migration Assay (Transwell Assay):

o Seed FLI1-KO and WT cells in the upper chamber of a Transwell insert (8 um pore size) in
serum-free medium.

o Add serum-containing medium to the lower chamber as a chemoattractant.
o Incubate for 12-24 hours.

o Remove non-migrated cells from the top of the insert.

o Fix and stain the cells that have migrated to the bottom surface.

o Count the migrated cells under a microscope. Compare the number of migrated cells
between KO and WT groups.[14]

e Cell Invasion Assay:

o Follow the same procedure as the migration assay, but first, coat the Transwell insert with
a layer of Matrigel to simulate the basement membrane. This measures the ability of cells
to degrade the extracellular matrix and invade.
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 To cite this document: BenchChem. [Application Notes: CRISPR-Cas9 Mediated Knockout of
FLI1 in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363387#crispr-cas9-knockout-of-flil-gene-in-
cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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